

# Spectroscopic and Photochemical Properties of C.I. Disperse Blue 35: A Technical Guide

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## Compound of Interest

Compound Name: C.I. Disperse Blue 35

Cat. No.: B087788

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This technical guide provides an in-depth overview of the spectroscopic and photochemical properties of **C.I. Disperse Blue 35**, an anthraquinone-based dye. The information presented herein is intended to support research and development activities where the photophysical behavior of this dye is of interest.

## Chemical Identity and Composition

**C.I. Disperse Blue 35** is not a single chemical entity but a technical-grade mixture of compounds. The primary components are methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone. Due to its composition as a mixture, the spectroscopic and photochemical properties represent a composite of its constituents.

## Spectroscopic Properties

The spectroscopic properties of **C.I. Disperse Blue 35** are crucial for its characterization and understanding its interaction with light. The following tables summarize the key spectroscopic data. It is important to note that specific values can vary depending on the exact composition of the technical mixture and the solvent used.

## UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of **C.I. Disperse Blue 35** is characterized by a strong absorption band in the visible region, which is responsible for its blue color. The position and

intensity of this band are influenced by the solvent environment.

Solvent	$\lambda_{\text{max}}$ (nm)	Molar Extinction Coefficient ( $\epsilon$ ) ( $\text{M}^{-1}\text{cm}^{-1}$ )
Dichloromethane (DCM)	~522	Data not available
Acetonitrile (ACN)	~520	Data not available
Cyclohexane	~506	Data not available

Note: Data for  $\lambda_{\text{max}}$  is based on 1,8-diaminoanthraquinone, a core component of **C.I.**

**Disperse Blue 35**. Molar extinction coefficient data for the technical mixture is not readily available in the literature.

## Fluorescence Spectroscopy

Amino-substituted anthraquinones, the main components of **C.I. Disperse Blue 35**, are known to exhibit fluorescence. The emission properties are also highly dependent on the solvent.

Solvent	Excitation $\lambda_{\text{max}}$ (nm)	Emission $\lambda_{\text{max}}$ (nm)	Singlet Oxygen Quantum Yield ( $\Phi\Delta$ )
Dichloromethane (DCM)	~522	~605	0.309
Acetonitrile (ACN)	~520	~617	0.178
Cyclohexane	~506	~571	0.245

Note: Data is based on the properties of 1,8-diaminoanthraquinone. The quantum yields of singlet oxygen generation indicate the efficiency of energy transfer from the excited dye molecule to molecular oxygen, a key process in its photochemistry.

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the spectroscopic and photochemical analysis of **C.I. Disperse Blue 35**.

## Sample Preparation for Spectroscopic Analysis

Objective: To prepare a solution of **C.I. Disperse Blue 35** for UV-Visible absorption and fluorescence measurements.

Materials:

- **C.I. Disperse Blue 35** powder
- Spectroscopic grade solvents (e.g., methanol, ethanol, dichloromethane, acetonitrile)
- Volumetric flasks
- Analytical balance
- Ultrasonic bath

Procedure:

- Accurately weigh a small amount of **C.I. Disperse Blue 35** powder using an analytical balance.
- Transfer the powder to a volumetric flask of appropriate size.
- Add a small amount of the desired solvent to the flask and sonicate for 10-15 minutes to aid dissolution. Disperse dyes have low water solubility, so organic solvents are preferred.
- Once the dye is completely dissolved, dilute the solution to the mark with the same solvent.
- For absorbance measurements, prepare a series of dilutions to create a calibration curve and ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).
- For fluorescence measurements, prepare a dilute solution (absorbance at the excitation wavelength should be below 0.1) to avoid inner filter effects.

## High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Objective: To separate the components of the **C.I. Disperse Blue 35** technical mixture for qualitative and quantitative analysis.

Instrumentation:

- HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m particle size)
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: A linear gradient can be optimized, for example, starting with 50% B, increasing to 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10  $\mu$ L
- Detection: Diode-array detector scanning from 200-800 nm. The chromatograms can be extracted at the  $\lambda_{\text{max}}$  of the different components.

Procedure:

- Prepare a stock solution of **C.I. Disperse Blue 35** in a suitable solvent (e.g., acetonitrile).
- Filter the sample solution through a 0.45  $\mu$ m syringe filter before injection to remove any particulate matter.
- Set up the HPLC system with the specified conditions.
- Inject the sample and acquire the chromatogram and DAD data.

- Analyze the data to identify the different components based on their retention times and UV-Visible spectra.

## Electron Spin Resonance (ESR) Spectroscopy for Reactive Oxygen Species (ROS) Detection

Objective: To detect and identify the types of reactive oxygen species generated by **C.I. Disperse Blue 35** upon photoirradiation.

Materials:

- ESR spectrometer
- Light source (e.g., xenon lamp with appropriate filters)
- Spin trapping agent (e.g., DMPO for superoxide and hydroxyl radicals, TEMP for singlet oxygen)
- Solution of **C.I. Disperse Blue 35** in a suitable solvent (e.g., dimethyl sulfoxide for superoxide detection, ethanol for singlet oxygen detection)[\[1\]](#)

Procedure:

- Prepare a solution of **C.I. Disperse Blue 35** and the chosen spin trapping agent in the appropriate solvent.
- Transfer the solution to a quartz ESR flat cell.
- Place the flat cell in the ESR cavity.
- Record a baseline ESR spectrum in the dark.
- Irradiate the sample with the light source directly in the ESR cavity.
- Acquire ESR spectra at different time intervals during irradiation.
- Analyze the resulting spectra to identify the characteristic signals of the spin-adducts, which correspond to the trapped ROS. The hyperfine splitting constants of the ESR signal are used

to identify the specific radical trapped.

## Photochemical Pathways and Mechanisms

Upon absorption of light, **C.I. Disperse Blue 35** can initiate photochemical reactions that lead to the generation of reactive oxygen species (ROS). These processes are generally categorized into Type I and Type II photochemical pathways.

**Type I Pathway:** The excited dye molecule (in its triplet state) directly reacts with a substrate molecule by electron or hydrogen transfer, leading to the formation of radical ions or neutral radicals. These radicals can then react with molecular oxygen to produce superoxide anions ( $\text{O}_2^{\bullet-}$ ) and other ROS.

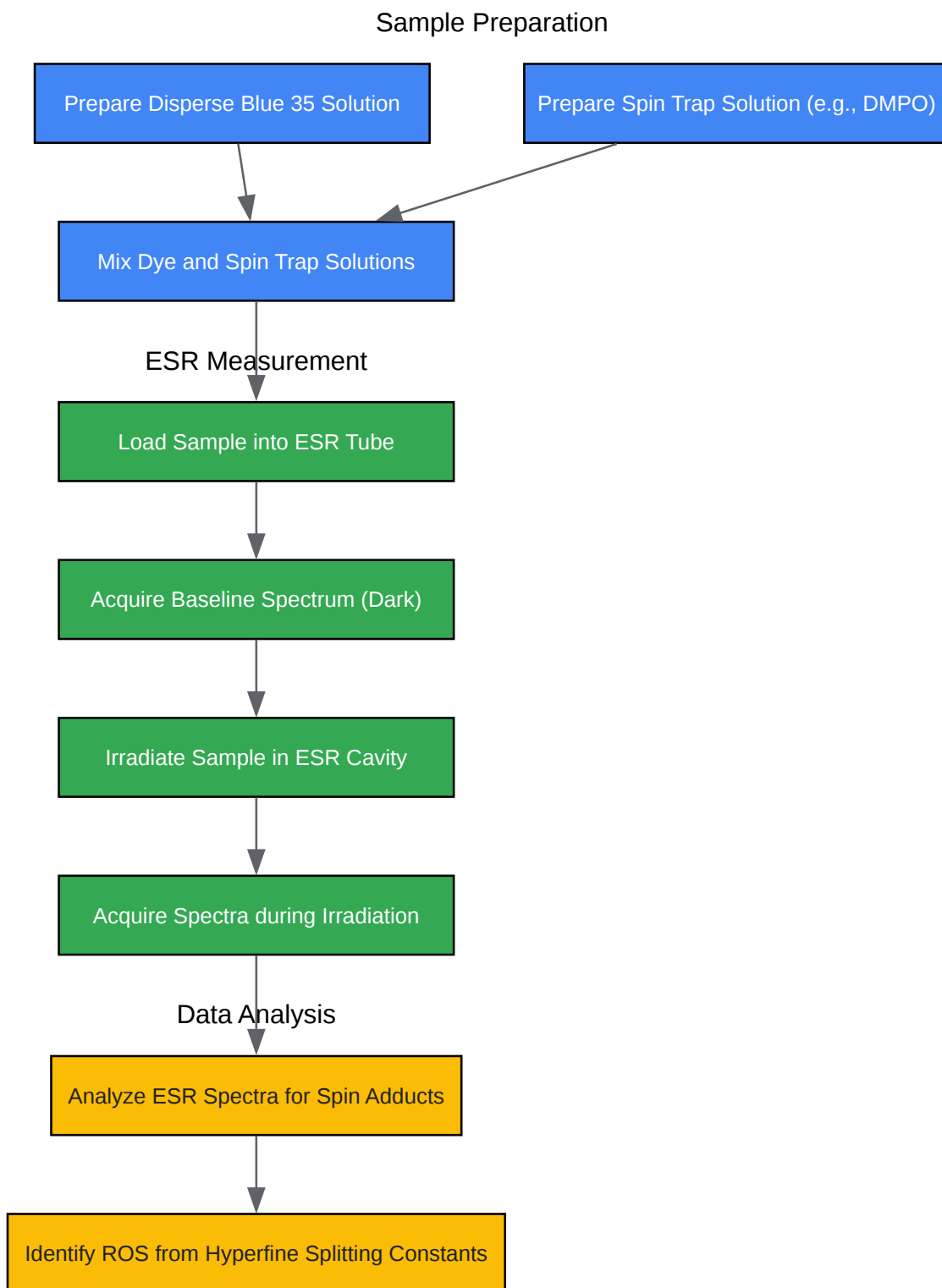
**Type II Pathway:** The excited dye molecule in its triplet state directly transfers its energy to ground-state molecular oxygen ( $^3\text{O}_2$ ), resulting in the formation of highly reactive singlet oxygen ( $^1\text{O}_2$ ).

The following diagrams illustrate the general photochemical pathways and a more detailed experimental workflow for ROS detection.



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Caption: General Type I and Type II photochemical pathways for ROS generation by Disperse Blue 35.



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Caption: Experimental workflow for the detection of Reactive Oxygen Species (ROS) using ESR spectroscopy.

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## References

- 1. C.I. Disperse Blue 35 | 12222-75-2 | Benchchem [benchchem.com]
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